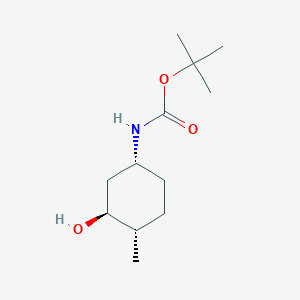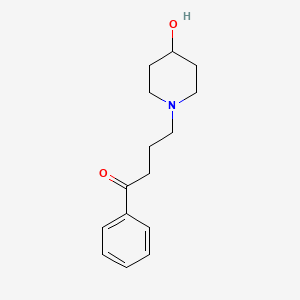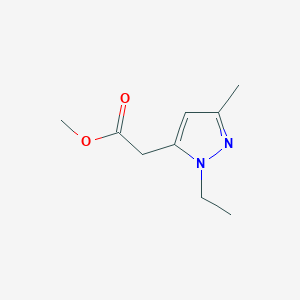
tert-Butyl ((1R,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate
Vue d'ensemble
Description
tert-Butyl ((1R,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclohexane ring with specific stereochemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1R,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring with the desired stereochemistry can be synthesized through various methods, including catalytic hydrogenation or stereoselective cyclization.
Introduction of the hydroxy and methyl groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation.
Attachment of the carbamate group: The carbamate group can be introduced by reacting the cyclohexane derivative with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential as a drug candidate or a prodrug.
- Utilized in the design of novel therapeutic agents.
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the development of new catalysts and reagents.
Mécanisme D'action
The mechanism of action of tert-Butyl ((1R,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting or modulating its activity. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
- tert-Butyl ((1R,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate
- This compound derivatives
- Other carbamate compounds with similar structural features
Uniqueness:
- The specific stereochemistry of the cyclohexane ring in this compound imparts unique reactivity and selectivity in chemical reactions.
- The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C12H23NO3 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,3S,4S)-3-hydroxy-4-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9+,10-/m0/s1 |
Clé InChI |
CBZNOKAFOMSSLW-AEJSXWLSSA-N |
SMILES isomérique |
C[C@H]1CC[C@H](C[C@@H]1O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1CCC(CC1O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrrolidin-1-yl-(1H-pyrrolo[2,3-b]pyridin-5-yl)-methanone](/img/structure/B8386850.png)

![1H-Benzimidazole, 2-[[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethyl-2-pyridinyl]methyl]thio]-](/img/structure/B8386865.png)


![[2-(4-Trifluoromethyl-phenyl)-pyridin-4-yl]methylamine](/img/structure/B8386891.png)



![1-[(2-Oxopiperazin-1-yl)methyl]indane-5-carbonitrile](/img/structure/B8386926.png)
